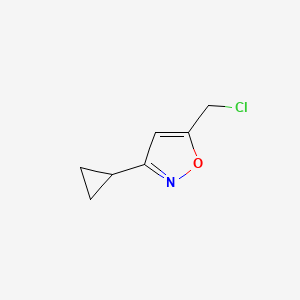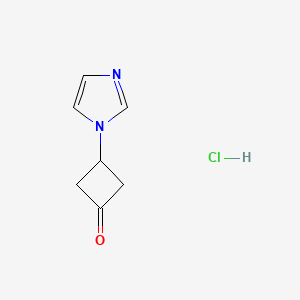
3-Imidazol-1-ylcyclobutan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Imidazol-1-ylcyclobutan-1-one;hydrochloride” is a compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The compound also contains a cyclobutane ring, which is a four-membered ring with one carbonyl group and one hydrochloride group .
Synthesis Analysis
Imidazoles are synthesized through various methods. One of the recent advances in the synthesis of imidazoles involves the regiocontrolled synthesis of substituted imidazoles . This process emphasizes the bonds constructed during the formation of the imidazole . The methodologies used in this process are based around the functional group compatibility and the resultant substitution patterns around the ring .Molecular Structure Analysis
Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment . The compound is classified as aromatic due to the presence of a planar ring containing 6 π electrons .Chemical Reactions Analysis
The chemical reactions involving imidazoles are diverse and complex. The synthesis of imidazoles often involves the formation of bonds in the imidazole ring . The reaction conditions are usually mild enough for the inclusion of a variety of functional groups .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Synthesis of Anticancer Agents
Researchers have developed new compounds by synthesizing benzimidazoles bearing the oxadiazole nucleus, including structures similar to 3-Imidazol-1-ylcyclobutan-1-one;hydrochloride, as potential anticancer agents. These compounds were evaluated for their in vitro anticancer activity, showing significant to good activity against various cancer cell lines. One compound emerged as a lead compound due to its significant growth inhibition activity (Rashid, Husain, & Mishra, 2012).
Novel Sulfur-Transfer Reactions
A study presented the first examples of reactions between azole N-oxides and thioketones, including compounds similar to 3-Imidazol-1-ylcyclobutan-1-one;hydrochloride, demonstrating a new type of sulfur-transfer reaction. These findings provide insights into novel reaction mechanisms that could be utilized in the synthesis of sulfur-containing organic compounds (Mlostoń, Gendek, & Heimgartner, 1998).
Corrosion Inhibition
Imidazoline derivatives, structurally related to 3-Imidazol-1-ylcyclobutan-1-one;hydrochloride, have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies contribute to the understanding of how these compounds can protect metals from corrosion, which is crucial for their application in industrial processes (Zhang et al., 2015).
Catalysis and Ligand Development
Research on N-heterocyclic carbene (NHC) precursors, including imidazolium salts derived from compounds similar to 3-Imidazol-1-ylcyclobutan-1-one;hydrochloride, has shown their effectiveness as ligands and catalysts in various chemical reactions. These compounds have been utilized in the synthesis of widely used NHC ligands, demonstrating their versatility in catalysis and potential applications in organic synthesis and pharmaceutical manufacturing (Hintermann, 2007).
Mecanismo De Acción
Direcciones Futuras
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .
Propiedades
IUPAC Name |
3-imidazol-1-ylcyclobutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c10-7-3-6(4-7)9-2-1-8-5-9;/h1-2,5-6H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBCAUSHUQGFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Imidazol-1-ylcyclobutan-1-one;hydrochloride | |
CAS RN |
2378503-71-8 |
Source


|
| Record name | 3-(1H-imidazol-1-yl)cyclobutan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2874501.png)


![1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2874505.png)

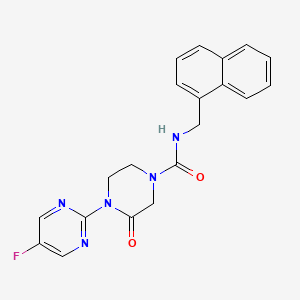
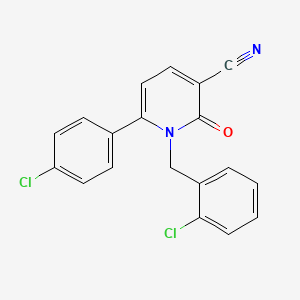
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2874509.png)
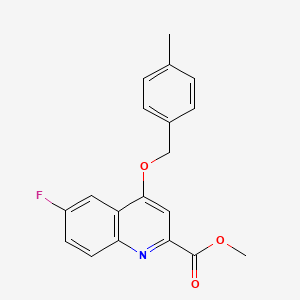

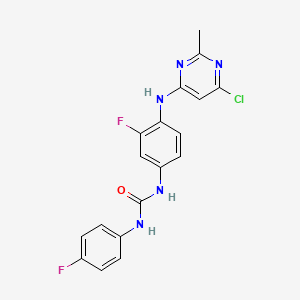
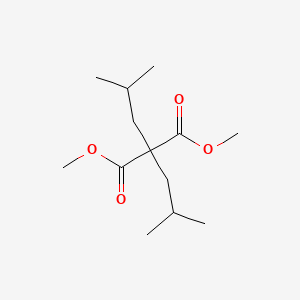
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2874518.png)
